An In-depth Technical Guide to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's structure and properties is the bedrock of innovative research and development. This guide is intended to provide a detailed technical overview of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a molecule of interest in medicinal chemistry and materials science. We will delve into its structural characteristics, a plausible and detailed synthetic route, and explore its potential applications based on the known bioactivity of related compounds. This document is structured to not only inform but also to provide a practical foundation for researchers working with this and similar chemical entities.
Molecular Structure and Physicochemical Properties
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide derivative characterized by an aniline core, a sulfonyl linker, and a 3-methylpiperidine moiety.
The structural formula is C12H18N2O2S, with a molecular weight of approximately 254.35 g/mol . The CAS Number for this compound is 109069-00-3.
Structural Elucidation
The key structural features of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline are:
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Aniline Moiety: The foundational aromatic amine, which is a common building block in many biologically active compounds.
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Sulfonamide Linker: A stable and versatile functional group that is a cornerstone of sulfa drugs and other therapeutic agents.
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3-Methylpiperidine Ring: A saturated heterocyclic amine that can influence the compound's solubility, lipophilicity, and interaction with biological targets. The methyl group at the 3-position introduces a chiral center, meaning this compound can exist as two enantiomers.
A 2D representation of the chemical structure is provided below:
Caption: 2D structure of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H18N2O2S | |
| Molecular Weight | 254.35 g/mol | |
| CAS Number | 109069-00-3 | |
| Predicted XlogP | 1.7 | |
| Monoisotopic Mass | 254.1089 Da |
Synthesis and Characterization
A robust and reproducible synthetic protocol is crucial for obtaining high-purity material for research purposes. The synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline can be achieved through a standard sulfonamide formation reaction.
Proposed Synthetic Pathway
The most direct approach involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine. However, the free amino group of 4-aminobenzenesulfonyl chloride can interfere with the reaction. Therefore, a more reliable method involves the use of a protecting group for the aniline nitrogen.
Caption: Proposed synthetic pathway for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
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In a fume hood, add acetanilide (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the flask in an ice bath.
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Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the acetanilide with constant stirring. The temperature should be maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.
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The crude product is dried under vacuum.
Step 2: Synthesis of N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Dissolve the dried 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
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In a separate flask, dissolve 3-methylpiperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.
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Slowly add the 3-methylpiperidine solution to the sulfonyl chloride solution at 0 °C with stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (Deprotection)
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Dissolve the purified N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
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Extract the product with a suitable organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The final product can be further purified by recrystallization or column chromatography.
Characterization
Predicted ¹H NMR Spectroscopy:
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Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons on the aniline ring.
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Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons on the 3-methylpiperidine ring.
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Methyl Protons: A doublet in the upfield region (δ 0.8-1.2 ppm) corresponding to the methyl group on the piperidine ring.
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Amine Protons: A broad singlet corresponding to the -NH2 group, which may be exchangeable with D2O.
Predicted ¹³C NMR Spectroscopy:
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Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
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Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).
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Methyl Carbon: A signal in the upfield aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy:
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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S=O Stretching: Two strong absorption bands in the regions of 1325-1375 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) characteristic of the sulfonamide group.
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C-N Stretching: Absorption in the region of 1250-1350 cm⁻¹.
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Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (254.11).
Potential Applications and Biological Relevance
While specific studies on 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline are limited, the structural motifs present in the molecule suggest several potential areas of application, particularly in drug discovery.
Rationale for Potential Bioactivity
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Sulfonamides: This class of compounds is well-known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
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Piperidine Moiety: The piperidine ring is a common scaffold in many FDA-approved drugs and is known to improve pharmacokinetic properties and target engagement.
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Aniline Derivatives: These are versatile intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules.
Potential Therapeutic Areas
Based on the bioactivity of structurally related compounds, 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline could be investigated for the following activities:
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Antibacterial Agents: As a sulfonamide, it has the potential to be developed as a novel antibacterial agent.
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Anticancer Agents: Many sulfonamide derivatives have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cancer cell proliferation.
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Enzyme Inhibitors: The molecule could be a scaffold for the design of inhibitors for various enzymes, such as carbonic anhydrases or kinases.
Caption: Potential therapeutic applications of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline.
Safety and Handling
As a precautionary measure, 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline should be handled with the care appropriate for a novel chemical entity.
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Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline is a molecule with a well-defined structure that can be synthesized through established chemical routes. Its combination of a sulfonamide group, an aniline core, and a methylpiperidine moiety makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, a detailed synthetic protocol, and a rationale for its potential biological applications, serving as a valuable resource for researchers in the field.

![Chemical Structure of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](https://i.imgur.com/your-image-url.png)
